1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]

Hydrophobicity LogP Microencapsulation

1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] (CAS 41945-72-6), also designated as 2,2-Bis[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propane, is a bisphenol A (BPA)-derived aromatic diol with the molecular formula C33H36O6 and a monoisotopic mass of 528.251 Da. Structurally, it features two terminal phenoxy rings appended through 2-hydroxypropoxy spacer arms to the central isopropylidene-bridged diphenyl core.

Molecular Formula C33H36O6
Molecular Weight 528.6 g/mol
CAS No. 41945-72-6
Cat. No. B12689514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]
CAS41945-72-6
Molecular FormulaC33H36O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)OCC(COC4=CC=CC=C4)O
InChIInChI=1S/C33H36O6/c1-33(2,25-13-17-31(18-14-25)38-23-27(34)21-36-29-9-5-3-6-10-29)26-15-19-32(20-16-26)39-24-28(35)22-37-30-11-7-4-8-12-30/h3-20,27-28,34-35H,21-24H2,1-2H3
InChIKeyNDNKKBFJVPZPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] (CAS 41945-72-6) — Physicochemical Identity and Structural Baseline for Procurement


1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] (CAS 41945-72-6), also designated as 2,2-Bis[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propane, is a bisphenol A (BPA)-derived aromatic diol with the molecular formula C33H36O6 and a monoisotopic mass of 528.251 Da . Structurally, it features two terminal phenoxy rings appended through 2-hydroxypropoxy spacer arms to the central isopropylidene-bridged diphenyl core . Each molecule presents two secondary hydroxyl groups (hydrogen bond donors), six ether oxygen atoms (hydrogen bond acceptors), and fourteen freely rotating bonds, conferring substantial conformational flexibility . Its predicted octanol-water partition coefficient (ACD/LogP) of 6.60 and a predicted boiling point of 700.3±60.0 °C reflect a high degree of hydrophobicity and thermal stability relative to simpler BPA-based diols . It belongs to the class of compounds known as diphenylmethanes and serves as a specialty intermediate in isocyanate prepolymer synthesis for microencapsulation applications [1].

Why Generic Bisphenol A Diols Cannot Replace 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] in Hydrophobic Polymer Architectures


Superficial structural similarity between bisphenol A-based diols masks consequential differences in physicochemical properties that directly govern end-use performance. The terminal phenoxy groups of CAS 41945-72-6 raise its predicted LogP to 6.60 —approximately 2.9 log units higher than Bisphenol A bis(2-hydroxypropyl) ether (LogP 3.72) [1] and at least 2.6 log units above Bisphenol A bis(2-hydroxyethyl) ether (experimental log Pow 2.5–4.0) . This translates to a >100-fold increase in octanol-water partitioning, which critically influences water uptake, humidity sensitivity, and compatibility with hydrophobic core materials in microcapsule formulations. Furthermore, CAS 41945-72-6 carries a molecular weight approximately 53% larger than Bisphenol A bis(2-hydroxypropyl) ether (528.6 vs. 344.4 g/mol) and possesses 14 freely rotating bonds versus 8, fundamentally altering chain mobility, glass transition behaviour, and crosslink density in derived polyurethane or epoxy networks [2]. These quantitative divergences mean that substituting a generic BPA diol will compromise the specific property profile for which formulations and processes were originally designed.

Quantitative Differentiation Evidence for 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] (CAS 41945-72-6) Versus Closest Analogs


Hydrophobicity Advantage: ACD/LogP 6.60 for CAS 41945-72-6 vs. 3.72 for the Closest BPA Bis(2-hydroxypropyl) Ether Analog

The predicted octanol-water partition coefficient (ACD/LogP) of CAS 41945-72-6 is 6.60 , compared with 3.72 for the closest structural analog Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) [1]. The difference of 2.88 LogP units corresponds to a theoretical ~760-fold higher octanol-phase preference, consistent with the presence of two terminal phenoxy rings that replace the terminal methyl groups of CAS 116-37-0. The experimental log Pow for Bisphenol A bis(2-hydroxyethyl) ether (CAS 901-44-0) is reported in the range >2.5 to <4.0 , placing CAS 41945-72-6 at a minimum 2.6 LogP units above this comparator as well. The higher LogP directly aligns with the patent-stated functional requirement of reduced microcapsule wall water content and lower humidity dependence of thermal sensitivity [2].

Hydrophobicity LogP Microencapsulation Moisture barrier

Molecular Weight and Conformational Flexibility: 528.6 Da / 14 Rotatable Bonds vs. 344.4 Da / 8 Rotatable Bonds in BPA Bis(2-hydroxypropyl) Ether

CAS 41945-72-6 has a molecular weight of 528.6 g/mol and 14 freely rotating bonds , in contrast to 344.4 g/mol and 8 freely rotating bonds for Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) [1], and 316.4 g/mol with approximately 7 freely rotating bonds for Bisphenol A bis(2-hydroxyethyl) ether (CAS 901-44-0) . The +53% molecular weight increase and near-doubling of rotatable bonds mean that when incorporated as a diol component in step-growth polymerization, CAS 41945-72-6 yields longer flexible segments between crosslink points, reducing crosslink density and increasing network mobility. This is likely to manifest as lower glass transition temperature (Tg) and higher elongation at break compared to networks built from the lower-MW analogs, though direct experimental Tg comparison data are not publicly available.

Molecular weight Conformational flexibility Crosslink density Polyol design

Predicted Boiling Point and Thermal Stability Window: 700.3±60.0 °C at 760 mmHg for CAS 41945-72-6

The predicted normal boiling point of CAS 41945-72-6 is 700.3±60.0 °C at 760 mmHg , substantially exceeding the boiling point of approximately 505 °C reported for Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) and approximately 350 °C at 101.325 kPa for Bisphenol A bis(2-hydroxyethyl) ether (CAS 901-44-0) . The predicted flash point of 377.3±32.9 °C further indicates a wide liquid-phase thermal processing window. While these are computational predictions and not experimental determinations, they are internally consistent with the significantly higher molecular weight and stronger intermolecular dispersion forces arising from the extended aromatic phenoxy terminal groups.

Thermal stability Boiling point Processing window Polyurethane synthesis

Patent-Documented Functional Differentiation: Microcapsule Wall Water Content Reduction for Heat-Sensitive Recording Materials

Japanese Patent JPH08259486A (Fuji Photo Film Co Ltd, 1996) explicitly claims CAS 41945-72-6—described therein as 1,1-bis[4-(2-hydroxy-3-phenoxypropoxy)phenyl]-1-(4-{2-[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propan-2-yl}phenyl)ethane—as an alcohol component that 'extremely reduc[es] the water content of a wall of a heat-responding microcapsule and lower[s] humidity dependence of sensitivity' [1]. The diol is used to form an isocyanate prepolymer constituting the microcapsule wall. While the patent does not disclose quantitative water content reduction figures relative to control diols, the functional claim is direct: the phenoxy-terminal structure is identified as the enabling feature for low-moisture microcapsule walls. Generic BPA-based diols such as Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) lack the terminal aromatic groups that contribute to the reduced hydrophilicity and are not described for this specific use [2].

Microencapsulation Isocyanate prepolymer Humidity resistance Thermal paper

Procurement-Guiding Application Scenarios for 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] (CAS 41945-72-6)


Isocyanate Prepolymer Synthesis for Low-Moisture Heat-Responsive Microcapsule Walls

CAS 41945-72-6 is directly claimed as a diol raw material for isocyanate prepolymers that form the walls of heat-responding microcapsules in thermal recording materials [1]. The compound's high predicted LogP of 6.60 underpins its ability to reduce equilibrium water sorption in the microcapsule wall, thereby lowering humidity dependence of thermal sensitivity. This application scenario is supported by the patent's explicit functional claim of 'extremely reducing the water content' of microcapsule walls [1]. Procurement for this use case should be prioritized when the end product requires consistent thermal response across variable ambient humidity—a performance requirement that generic BPA diols (LogP 3.72 or lower) cannot satisfy.

High-Hydrophobicity Polyurethane and Polyester Network Design

As a diol building block with a molecular weight of 528.6 g/mol and 14 freely rotating bonds, CAS 41945-72-6 introduces long, flexible, hydrophobic segments into polyurethane or polyester backbones . Compared with Bisphenol A bis(2-hydroxypropyl) ether (MW 344.4 g/mol, 8 rotatable bonds), this compound yields networks with lower crosslink density, potentially lower Tg, and greater elongation. These properties are relevant for flexible coatings, adhesives, and encapsulants operating in high-humidity environments where water uptake must be minimized. Formulators should select this diol when both hydrophobicity and chain flexibility are required simultaneously, a combination not readily achieved with lower-MW BPA diol analogs.

Specialty Epoxy Resin Modification for Reduced Moisture Sensitivity

The terminal phenoxy groups of CAS 41945-72-6 can serve as chain-end modifiers or comonomers in epoxy formulations where reduced moisture absorption is a critical performance parameter. The predicted ACD/LogP of 6.60 represents a >100-fold increase in hydrophobicity over conventional BPA diol modifiers . This property is especially valuable for electronic encapsulants, conformal coatings, and protective linings exposed to humid service conditions, where moisture ingress leads to delamination, corrosion, or dielectric degradation. Selection of this compound over Bisphenol A bis(2-hydroxypropyl) or bis(2-hydroxyethyl) ethers should be driven by quantitative moisture absorption specifications in the end-use application.

Thermally Robust Processing Requiring Low Volatility Diol Components

With a predicted boiling point of 700.3±60.0 °C and flash point of 377.3±32.9 °C , CAS 41945-72-6 is predicted to exhibit substantially lower volatility than comparator diols such as Bisphenol A bis(2-hydroxypropyl) ether (~505 °C) and Bisphenol A bis(2-hydroxyethyl) ether (~350 °C). This makes it suitable for high-temperature curing or melt-processing operations where diol evaporation could compromise stoichiometry and final network integrity. Procurement teams evaluating diols for processes operating above 200 °C should consider this compound's predicted thermal stability advantage.

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